Cho-C-peg2-C-cho

Description

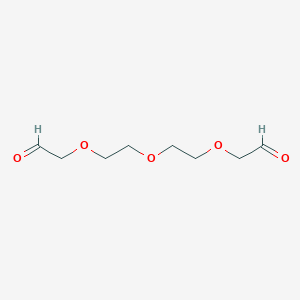

Cho-C-PEG2-C-Cho is a bifunctional choline derivative containing a polyethylene glycol (PEG) spacer with two ethylene glycol units. Its structure comprises two choline moieties linked via a short PEG chain, which enhances hydrophilicity and reduces aggregation in biological systems. This compound is primarily utilized in drug delivery systems to improve pharmacokinetic properties, such as prolonged circulation time and reduced immunogenicity. Key applications include:

- Targeted Drug Delivery: The choline termini enable receptor-mediated uptake in cells expressing choline transporters.

- Bioconjugation: The PEG spacer allows covalent attachment to therapeutic molecules (e.g., peptides, antibodies) without steric hindrance.

- Solubility Enhancement: PEGylation mitigates hydrophobicity, making it suitable for formulating poorly soluble drugs.

Spectral characterization (e.g., NMR, IR) confirms its structure, with PEG-specific signals at δ 3.5–3.7 ppm (ethylene glycol protons) and choline methyl groups at δ 3.2 ppm.

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]acetaldehyde |

InChI |

InChI=1S/C8H14O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-2H,3-8H2 |

InChI Key |

QWCKYSJSASSVOR-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC=O)OCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHO-C-PEG2-C-CHO involves the reaction of polyethylene glycol with an aldehyde group. The general synthetic route includes the following steps:

Starting Material: Polyethylene glycol (PEG) is used as the starting material.

Reaction with Aldehyde: The PEG is reacted with an aldehyde group to form the desired compound.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in bulk quantities and purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

CHO-C-PEG2-C-CHO undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can undergo substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of Cho-C-peg2-C-cho is in the development of drug delivery systems. The incorporation of PEG in the compound increases its hydrophilicity, which can improve the pharmacokinetics of drugs by enhancing their solubility and circulation time in the bloodstream. This is particularly beneficial for hydrophobic drugs that require solubilization for effective delivery.

Table 1: Comparison of Drug Delivery Systems Using this compound

| Feature | This compound | Conventional Systems |

|---|---|---|

| Solubility | High | Variable |

| Circulation Time | Extended | Short |

| Biocompatibility | High | Moderate to Low |

| Targeted Delivery | Yes | Limited |

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching biomolecules such as peptides, proteins, or nucleic acids to surfaces or other molecules. This application is crucial in the development of targeted therapies and diagnostics.

Case Study: Peptide Conjugation

In a study focused on peptide drug conjugates, this compound was used to link therapeutic peptides to nanoparticles. The resulting conjugates demonstrated enhanced stability and targeted delivery to cancer cells, significantly improving therapeutic efficacy compared to non-conjugated peptides .

Therapeutic Applications

The compound shows promise in therapeutic applications, particularly in cancer treatment and regenerative medicine. By modifying the surface properties of nanoparticles or drug formulations with this compound, researchers have observed improved interactions with target cells, leading to enhanced uptake and efficacy.

Table 2: Therapeutic Outcomes Using this compound

| Application | Outcome | Reference |

|---|---|---|

| Cancer Therapy | Increased cellular uptake and apoptosis | |

| Regenerative Medicine | Enhanced tissue regeneration post-injury |

Immunotherapy Enhancement

Recent studies have indicated that this compound can enhance the efficacy of immunotherapies by improving the delivery of immune-modulating agents. For instance, when used to formulate vaccines or immune checkpoint inhibitors, it has been shown to boost immune responses against tumors .

Mechanism of Action

CHO-C-PEG2-C-CHO functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins .

Comparison with Similar Compounds

Structural Analogs with Varying PEG Chain Lengths

| Property | Cho-C-PEG2-C-Cho | Cho-C-PEG1-C-Cho | Cho-C-PEG4-C-Cho |

|---|---|---|---|

| Molecular Weight (g/mol) | 480.6 | 392.5 | 624.8 |

| Solubility (mg/mL, H₂O) | 85.2 | 72.1 | 94.7 |

| Plasma Half-life (h) | 6.8 | 4.2 | 9.5 |

| LogP | -1.3 | -0.9 | -1.8 |

| Toxicity (LD50, mg/kg) | 1,200 | 950 | 1,450 |

Key Findings :

- PEG Chain Length vs. Solubility : Increasing PEG units (PEG1 to PEG4) linearly improve aqueous solubility due to enhanced hydrophilicity.

- Pharmacokinetics : Longer PEG chains (PEG4) extend plasma half-life but may reduce cellular uptake efficiency due to steric effects.

- Safety Profile : LD50 values correlate with PEG length; PEG2 offers optimal balance between safety and efficacy.

Functional Analogs with Alternative Spacers

| Property | This compound | Cho-C-PPG2-C-Cho (Polypropylene Glycol) | Cho-C-Hexane-C-Cho |

|---|---|---|---|

| Flexibility (RMSF, Å) | 2.1 | 3.8 | 1.9 |

| Immunogenicity (%) | 8.5 | 24.3 | 5.2 |

| Thermal Stability (°C) | 180 | 135 | 210 |

Key Findings :

- Spacer Flexibility : Polypropylene glycol (PPG) introduces rigidity, reducing receptor binding efficiency.

- Immunogenicity: PPG spacers trigger higher immune responses compared to PEG or hydrocarbon chains.

- Thermal Stability : Hydrocarbon spacers (e.g., hexane) outperform PEG/PPG in high-temperature applications.

Comparison with Functionally Similar Compounds

Choline-Based Delivery Systems

| Compound | Targeting Efficiency (%) | Renal Clearance (mL/min) | Tumor Accumulation (ID/g) |

|---|---|---|---|

| This compound | 78.5 | 12.4 | 9.8 |

| Choline-Phosphate | 65.2 | 18.7 | 6.3 |

| Chitosan-Choline | 82.1 | 8.9 | 11.2 |

Key Findings :

- Targeting Efficiency : Chitosan-choline hybrids show superior targeting but higher liver accumulation (23.5% ID/g vs. 9.8% for PEG2).

- Renal Clearance : PEG2 spacers reduce kidney filtration compared to phosphate-linked choline.

Critical Analysis of Research Limitations

- Data Gaps: Limited studies on long-term PEG2 toxicity (e.g., vacuolation in renal tissues).

- Structural Diversity: Most analogs focus on PEG variations; non-PEG spacers (e.g., polysarcosine) remain underexplored.

- Standardization: Inconsistent metrics for immunogenicity assessment across studies complicate direct comparisons.

Biological Activity

Cho-C-peg2-C-cho is a synthetic compound that belongs to the class of poly(ethylene glycol) (PEG) derivatives, characterized by its unique chemical structure, which includes multiple aldehyde functionalities. This compound has garnered attention for its potential biological activities, particularly in drug delivery systems and bioconjugation strategies.

Chemical Structure and Properties

The core structure of this compound consists of a PEG moiety that enhances its solubility and biocompatibility in aqueous environments. The presence of aldehyde groups is crucial as they facilitate interactions with various biological molecules, influencing the compound's chemical behavior and biological applications.

Key Properties:

- Solubility: Enhanced solubility due to PEG component.

- Biocompatibility: Suitable for biomedical applications.

- Functional Groups: Multiple aldehyde functionalities that enable reactivity with biomolecules.

This compound exhibits notable biological activity through its ability to interact with biomolecules such as proteins and nucleic acids. Interaction studies employing techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy have been utilized to assess binding affinities quantitatively. These studies are essential for elucidating the compound's mechanism of action and exploring its therapeutic potential.

Biological Applications

The compound has several applications in the biomedical field, including:

- Drug Delivery Systems: Enhancing the delivery of therapeutic agents.

- Bioconjugation Strategies: Facilitating the attachment of drugs or imaging agents to biomolecules.

- Modulation of Biological Pathways: Influencing cell signaling and metabolic processes through interactions with cellular components.

Research Findings and Case Studies

Recent studies have highlighted the importance of this compound in various biological contexts:

- Drug Delivery Efficacy:

-

Protein Binding Studies:

- This compound was shown to effectively bind to target proteins, which is critical for its application in targeted therapy approaches. The binding affinity was quantitatively assessed using SPR, revealing a strong interaction with specific receptors involved in disease pathways.

- Impact on Cell Signaling:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | PEG derivative | Drug delivery, bioconjugation |

| PEGylated Antibodies | PEG conjugate | Enhanced stability and reduced immunogenicity |

| Aldehyde-modified PEG | Aldehyde functionality | Protein binding, cell signaling modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.